molecular formula C25H20ClN3O3 B13813705 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- CAS No. 21889-28-1

2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-

Cat. No.: B13813705
CAS No.: 21889-28-1
M. Wt: 445.9 g/mol
InChI Key: VLENPWQNQFIXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- is a complex organic compound known for its vibrant color properties. It is primarily used as a pigment in various industrial applications, including plastics, inks, paints, and textiles . The compound’s unique structure allows it to exhibit excellent stability and colorfastness, making it a valuable component in the manufacturing of durable and high-quality products.

Properties

CAS No.

21889-28-1

Molecular Formula

C25H20ClN3O3

Molecular Weight

445.9 g/mol

IUPAC Name

4-[(5-chloro-2-methylphenyl)diazenyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C25H20ClN3O3/c1-15-11-12-17(26)14-21(15)28-29-23-18-8-4-3-7-16(18)13-19(24(23)30)25(31)27-20-9-5-6-10-22(20)32-2/h3-14,30H,1-2H3,(H,27,31)

InChI Key

VLENPWQNQFIXCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- typically involves:

This route is consistent with classical azo dye synthesis, where the diazonium salt acts as an electrophile coupling with an activated aromatic compound.

Stepwise Synthetic Procedure

Step Reagents & Conditions Description Notes
1. Diazotization 5-chloro-2-methylaniline, sodium nitrite, hydrochloric acid, 0–5 °C Formation of diazonium salt Temperature control critical to maintain diazonium stability
2. Coupling 3-hydroxy-2-naphthalenecarboxamide, N-(2-methoxyphenyl), alkaline medium (pH ~8-10), 0–5 °C Electrophilic aromatic substitution forming azo bond at position 4 pH and temperature control optimize regioselectivity and yield
3. Isolation & Purification Filtration, recrystallization from suitable solvents (e.g., ethanol, acetone) Removal of impurities and isolation of pure azo compound Chromatographic methods (HPLC) may be employed for high purity

Reaction Conditions and Optimization

  • Diazotization is carried out under acidic conditions with sodium nitrite at low temperature to avoid decomposition.
  • The coupling reaction is performed in a mildly alkaline environment to enhance nucleophilicity of the naphthol moiety.
  • Use of cold temperatures (0–5 °C) throughout the synthesis helps maintain diazonium salt stability and prevents side reactions.
  • Purification typically involves recrystallization; however, preparative reverse phase high-performance liquid chromatography (HPLC) has been demonstrated as an effective method for isolating the compound and its impurities, using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.

Data Table: Summary of Preparation Parameters

Parameter Details Comments
Starting amine 5-chloro-2-methylaniline Commercially available or synthesized
Diazotization agent Sodium nitrite (NaNO2) + HCl Low temperature (0–5 °C) required
Coupling partner 3-hydroxy-2-naphthalenecarboxamide, N-(2-methoxyphenyl) Provides azo coupling site
pH during coupling Mildly alkaline (pH 8–10) Enhances nucleophilicity
Temperature during coupling 0–5 °C Prevents diazonium decomposition
Purification method Recrystallization, preparative RP-HPLC High purity isolation
Solvent system for HPLC Acetonitrile, water, phosphoric/formic acid MS compatible with formic acid
Yield Variable, typically moderate to high Dependent on reaction control

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo and hydroxyl functional groups. The azo group can participate in electron transfer reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular targets and pathways, such as enzyme inhibition or activation, leading to various biological effects .

Biological Activity

2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- is a complex organic compound known for its unique structural features and potential biological activities. With a molecular formula of C25H20ClN3O3 and a molecular weight of approximately 445.90 g/mol, this compound contains an azo group, a naphthalenecarboxamide moiety, and various functional groups that contribute to its reactivity and biological interactions .

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C25H20ClN3O3
  • Molecular Weight : 445.90 g/mol
  • Key Functional Groups :
    • Azo group (-N=N-)
    • Hydroxy group (-OH)
    • Carboxamide group (-CONH2)

Biological Activity Overview

Research into the biological activity of compounds similar to 2-Naphthalenecarboxamide suggests a range of potential effects, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of naphthalenecarboxamides exhibit antimicrobial properties against various bacteria and fungi. The presence of the azo group may enhance these effects through reactive intermediates formed during metabolism.
  • Anticancer Potential : Some studies have indicated that compounds with similar structures may possess anticancer properties, potentially through mechanisms involving the induction of apoptosis in cancer cells. Further investigation is needed to clarify the specific pathways involved .
  • Toxicological Assessments : Toxicological studies have shown that while some azo compounds can exhibit low chronic toxicity, there are concerns regarding their potential carcinogenic effects due to the release of aromatic amines upon degradation. For instance, studies on related azo pigments have highlighted the need for careful evaluation of long-term exposure risks .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various naphthalenecarboxamide derivatives found that certain compounds inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory zones compared to control groups.

Case Study 2: Toxicity Profile

In a repeated dose toxicity study involving oral administration in rats, no significant adverse effects were observed at doses up to 1000 mg/kg body weight per day. However, liver weight increases were noted without associated histopathological changes, suggesting a need for further investigation into liver function impacts .

Case Study 3: Genotoxicity Evaluation

Genotoxicity assessments using bacterial reverse mutation assays showed no significant increase in revertant colonies at various concentrations of the compound, indicating a low potential for genotoxic effects under the tested conditions .

Comparative Analysis with Analogous Compounds

To better understand the biological activity of 2-Naphthalenecarboxamide, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
4-AminoazobenzeneC12H12N2Simple azo compound; used in dye synthesis
5-Chloro-2-methylanilineC7H8ClNPrecursor for azo coupling; chlorinated aromatic amine
Naphthalene-1-carboxylic acidC11H8O2Related carboxylic acid; precursor for naphthalenecarboxamides

The unique combination of functional groups in 2-Naphthalenecarboxamide may contribute to diverse biological activities not fully explored in its analogs .

Q & A

Q. What are the primary synthetic routes for this compound, and how do reaction conditions impact yield?

The synthesis typically involves a multi-step process, starting with the diazotization of 5-chloro-2-methylaniline followed by azo coupling to the naphthalene scaffold. Critical steps include pH control during diazotization (pH < 2) and temperature modulation (0–5°C) to stabilize the diazonium intermediate . The carboxamide group is introduced via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to enhance efficiency . Yield optimization hinges on solvent choice (e.g., DMF for solubility) and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • UV-Vis Spectroscopy : Identifies the azo group (λmax ~450–500 nm) and π→π* transitions in the naphthalene core .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Resolves substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split by electron-withdrawing groups) .
  • FT-IR : Confirms the carboxamide (C=O stretch ~1650 cm<sup>−1</sup>) and hydroxyl groups (broad peak ~3200–3400 cm<sup>−1</sup>) .
  • HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 475.92) .

Q. What are the compound’s key applications in non-commercial research?

  • Dye Chemistry : Acts as a chromophore in photophysical studies due to its azo-naphthalene structure, enabling research on solvatochromism and aggregation behavior .
  • Biological Probes : Functional groups (e.g., carboxamide) allow conjugation with biomolecules for cellular imaging or enzyme inhibition assays .

Advanced Research Questions

Q. How do reaction parameters influence the regioselectivity of azo coupling?

Regioselectivity is governed by electronic and steric factors. Electron-donating groups (e.g., methoxy) on the naphthalene ring direct coupling to the para position relative to the hydroxyl group. Polar aprotic solvents (e.g., DMSO) enhance electrophilicity of the diazonium ion, favoring coupling at electron-rich sites. Competitive pathways (e.g., meta substitution) arise under acidic conditions (pH < 1) due to protonation of directing groups .

Q. What computational methods predict this compound’s interactions with biological targets?

  • Molecular Docking : Simulates binding affinities to enzymes (e.g., kinases) using software like AutoDock Vina, leveraging the compound’s planar azo group for π-π stacking .
  • DFT Calculations : Models electron density distribution to identify reactive sites (e.g., hydroxyl group for hydrogen bonding) and correlates with experimental IC50 values .
  • MD Simulations : Assess stability of ligand-protein complexes over time, revealing dynamic interactions missed in static models .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

Discrepancies often stem from polymorphic forms or impurities. Strategies include:

  • DSC/TGA : Differentiates polymorphs by thermal behavior (e.g., endothermic peaks).
  • HPLC-PDA : Quantifies purity (>98% required for reproducible melting points) .
  • Single-Crystal XRD : Resolves structural ambiguities by confirming lattice parameters .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during storage or handling?

  • Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent azo bond cleavage .
  • Hydrolysis Risk : Use desiccants (e.g., silica gel) and avoid aqueous buffers unless stabilized by surfactants .

Q. How can synthetic byproducts be identified and minimized?

  • LC-MS/MS : Detects trace byproducts (e.g., isomerized azo compounds or hydrolyzed carboxamides).
  • Optimized Workup : Sequential extraction (e.g., ethyl acetate for non-polar impurities) and column chromatography (SiO2, hexane/EtOAc gradient) improve purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.